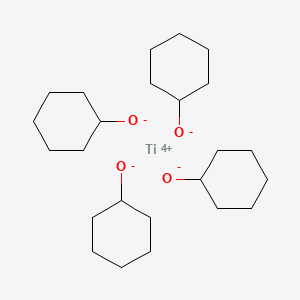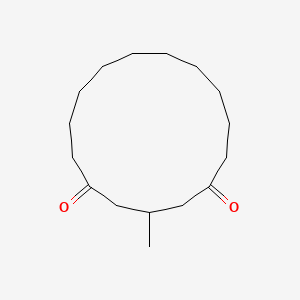
3-Methylcyclopentadecane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentadecane-1,5-dione can be synthesized through the oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1(12)] using an oxidizing agent. One common method involves the use of a mixture of formic acid and hydrogen peroxide as the sole oxidizing agent . Another method includes ozonolysis or photooxidation of bicyclo[10.3.0]pentadecen[1(12)] with singlet oxygen, followed by acidic rearrangement of the resulting hydroperoxides .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Methylcyclopentadecane-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the diketone to its corresponding alcohols.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: The primary product is this compound itself.
Reduction: The major products are the corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3-Methylcyclopentadecane-1,5-dione has several scientific research applications:
Biology: The compound’s olfactory properties make it useful in studies related to scent and pheromone research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance industry due to its unique scent profile.
作用机制
The mechanism of action of 3-Methylcyclopentadecane-1,5-dione involves its interaction with olfactory receptors, leading to the perception of its scent. The molecular targets include specific olfactory receptors in the nasal epithelium, which are part of the olfactory signaling pathway .
相似化合物的比较
Cyclopentadecane-1,5-dione: Similar in structure but lacks the methyl group at the 3-position.
3-Methylcyclopentadecanone: Similar but contains a ketone group instead of a diketone structure.
Uniqueness: 3-Methylcyclopentadecane-1,5-dione is unique due to its macrocyclic structure and the presence of two ketone groups, which contribute to its distinct olfactory properties and reactivity .
属性
CAS 编号 |
21890-10-8 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC 名称 |
3-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3 |
InChI 键 |
FRTDAFYYAIXLRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)CCCCCCCCCCC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


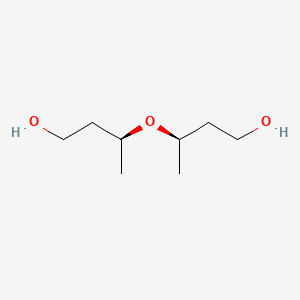
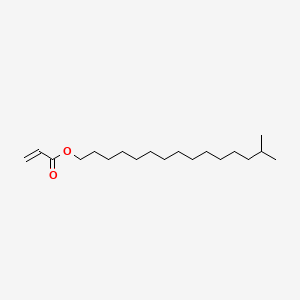

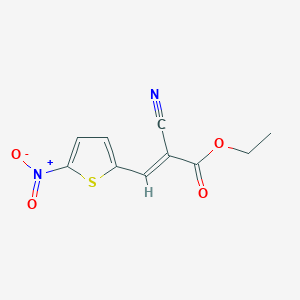
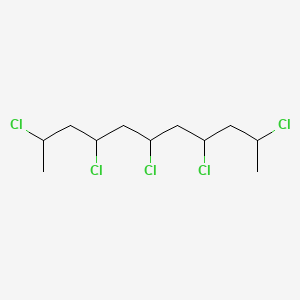
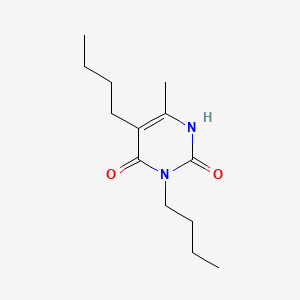
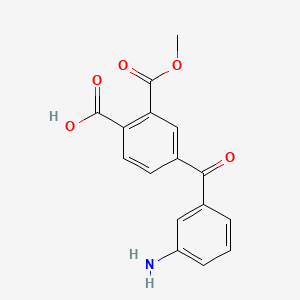

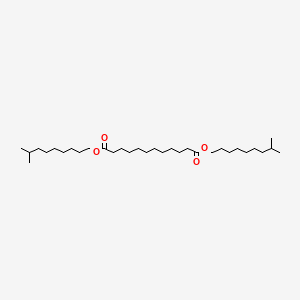
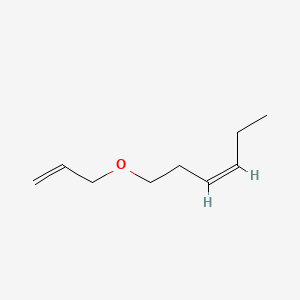

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

